molecular formula C7H10NO3P B14616796 Phosphonic acid, [(phenylamino)methyl]- CAS No. 60558-59-0

Phosphonic acid, [(phenylamino)methyl]-

Cat. No.: B14616796
CAS No.: 60558-59-0
M. Wt: 187.13 g/mol
InChI Key: CLFIZNDGXIFHLX-UHFFFAOYSA-N
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Description

Historical Development and Significance of the Aminophosphonate Class in Chemical Science

α-Aminophosphonic acids are a class of organophosphorus compounds that are structural analogues of α-amino acids, where a planar carboxylic acid group is replaced by a tetrahedral phosphonic acid moiety. This structural alteration imparts significant changes in their physicochemical properties, including shape, acidity, and charge distribution, while often retaining the ability to interact with biological systems that recognize amino acids.

The field of aminophosphonate chemistry began to gain significant momentum following the independent discovery of a key synthetic route by Martin Kabachnik and Ellis Fields in 1952. This one-pot, three-component reaction, now known as the Kabachnik-Fields reaction, involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602), providing a versatile and widely adopted method for synthesizing α-aminophosphonates. The discovery of naturally occurring aminophosphonates in living organisms further stimulated intensive research into this class of compounds.

The significance of α-aminophosphonic acids in chemical science is vast and multifaceted. Their structural similarity to α-amino acids allows them to act as antagonists or mimics, leading to the inhibition of enzymes involved in amino acid metabolism. psu.edu The tetrahedral geometry of the phosphonic acid group is thought to mimic the transition state of peptide bond hydrolysis, making these compounds potent inhibitors of various proteases. nih.gov This bioisosteric relationship has established α-aminophosphonates as crucial pharmacophores in medicinal chemistry, leading to the development of compounds with a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and herbicidal properties. nih.govnih.gov Beyond their biological relevance, their strong metal-chelating properties make them valuable in materials science, particularly as corrosion inhibitors and scale retardants. epa.huasianpubs.org

Rationale for Dedicated Academic Inquiry into Phosphonic acid, [(phenylamino)methyl]-

Phosphonic acid, [(phenylamino)methyl]- represents one of the most fundamental structures within the N-aryl substituted α-aminophosphonic acid subclass. Its simple architecture, derived from the condensation of aniline (B41778), formaldehyde, and phosphorous acid, makes it an ideal model compound for academic and industrial research. The rationale for its dedicated study stems from several key areas:

Foundation for Synthetic Methodology: As a primary product of the Kabachnik-Fields reaction, Phosphonic acid, [(phenylamino)methyl]- and its ester derivatives are frequently used as benchmark molecules for developing and optimizing new synthetic protocols. Researchers investigate various catalysts, such as Lewis acids, solid-supported reagents, and green catalysts like humic acid, to improve reaction yields, shorten times, and enhance the environmental profile of α-aminophosphonate synthesis. researchgate.netresearchgate.net Its straightforward formation allows for a clear comparison of catalyst efficiency and reaction conditions.

Corrosion Inhibition Studies: A significant driver for research into this compound is its application in materials science as a corrosion inhibitor, particularly for carbon steel and other metals in acidic environments. asianpubs.orgresearchgate.net The molecule can adsorb onto the metal surface, forming a protective film that inhibits corrosive processes. The phenylamino (B1219803) group and the phosphonic acid head group both play crucial roles in this adsorption and film formation. Academic inquiry focuses on understanding the mechanism of inhibition, the stability of the protective layer, and the synergistic effects when combined with other substances. epa.hu

Scaffold for Drug Design: While the biological activity of the parent compound itself may be modest, its structure serves as a fundamental scaffold for the design of more complex and potent bioactive molecules. The phenyl ring can be readily substituted with various functional groups to modulate properties such as lipophilicity, electronic character, and steric profile. These modifications are explored to enhance specific biological activities, such as antiproliferative, herbicidal, or enzyme inhibitory effects. nih.govpsu.edu Therefore, understanding the properties of the core [(phenylamino)methyl]phosphonic acid structure is essential for rational drug design within this chemical class.

Below is a data table summarizing the key physicochemical properties of the parent compound and a common ester derivative.

PropertyPhosphonic acid, [(phenylamino)methyl]-Diethyl [(phenylamino)(phenyl)methyl]phosphonate (Derivative Example)
Molecular Formula C₇H₁₀NO₃PC₁₇H₂₂NO₃P
Molar Mass 187.14 g/mol 319.33 g/mol
Appearance Typically a white solidSolid
Key Functional Groups Phosphonic Acid (-PO(OH)₂), Secondary Amine (N-H), Phenyl RingPhosphonate (B1237965) Ester (-PO(OEt)₂), Secondary Amine (N-H), Phenyl Rings
Primary Application Corrosion Inhibitor, Synthetic PrecursorSynthetic Intermediate, Model for Biological Activity Studies

Data compiled from general chemical knowledge and derivative-specific studies. researchgate.net

Current Research Landscape and Emerging Trends in Phosphonic acid, [(phenylamino)methyl]- Studies

The current research landscape for Phosphonic acid, [(phenylamino)methyl]- and its close N-aryl analogues is vibrant and primarily focused on enhancing its utility in both materials science and medicinal chemistry. Emerging trends indicate a strategic shift towards greener synthesis, multifunctional materials, and targeted biological applications.

Advances in Synthesis: A major trend is the development of more efficient and environmentally benign synthetic methods. While the Kabachnik-Fields reaction remains central, research is moving away from harsh catalysts and solvents. Recent studies have explored:

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts to simplify product purification and minimize waste.

Green Catalysts: Natural biopolymers and mild acids are being investigated as effective and sustainable catalysts for the one-pot synthesis of N-aryl aminophosphonates. researchgate.net

Asymmetric Synthesis: For applications in drug discovery, the development of catalytic enantioselective methods to produce specific stereoisomers is a key focus, as biological activity is often configuration-dependent. mdpi.commdpi.com Chiral catalysts are employed to control the formation of the stereocenter at the α-carbon. mdpi.com

Corrosion Inhibition and Materials Science: In materials science, research is focused on creating more robust and "smart" corrosion protection systems.

Synergistic Formulations: Studies are exploring the enhanced inhibitory performance of [(phenylamino)methyl]phosphonic acid derivatives when combined with other compounds, such as metal cations (e.g., Sr²⁺) or other organic inhibitors, to create synergistic effects. nih.gov

Self-Assembled Monolayers (SAMs): Phosphonic acids are known to form stable, ordered SAMs on various metal oxide surfaces. mdpi.commdpi.com Research is underway to utilize N-aryl aminophosphonic acids to create well-defined surface modifications that act as adhesion promoters for coatings or as standalone protective layers. mdpi.com

Biological and Medicinal Applications: The core structure of Phosphonic acid, [(phenylamino)methyl]- continues to be a template for discovering new bioactive compounds.

Anticancer Agents: By incorporating other known pharmacophores or modifying the phenyl ring, researchers have synthesized derivatives with significant cytotoxic and antiproliferative activity against various human cancer cell lines, including breast and skin cancer. nih.govnih.gov

Antiviral and Antimicrobial Agents: The structural analogy to amino acids makes N-aryl aminophosphonates candidates for antiviral and antimicrobial drug discovery. scilit.com Research involves synthesizing libraries of related compounds and screening them for activity against various pathogens. psu.edu

The table below summarizes recent research findings and their implications.

Research AreaKey FindingImplication
Green Synthesis Humic acid effectively catalyzes the one-pot synthesis of diethyl(phenyl(phenylamino)methyl)phosphonate derivatives. researchgate.netProvides a biodegradable and reusable catalytic system, aligning with green chemistry principles.
Corrosion Inhibition Diethyl (phenylamino)methyl)phosphonate derivatives show high inhibition efficiency for carbon steel in HCl, with effectiveness influenced by substituents on the phenyl ring. researchgate.netDemonstrates the potential for designing tailored corrosion inhibitors for specific industrial applications.
Anticancer Activity Certain N-phenyl α-aminophosphonate derivatives exhibit pronounced and selective cytostatic effects on various human tumor cell lines. nih.govEstablishes the N-phenylaminophosphonate scaffold as a promising starting point for the development of new anticancer drugs.
Asymmetric Synthesis Chiral catalysts, such as those based on cinchona alkaloids, can be used to synthesize optically active α-aminophosphonate derivatives with high enantiomeric purity. mdpi.commdpi.comEnables the production of specific stereoisomers, which is crucial for developing effective and selective pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60558-59-0

Molecular Formula

C7H10NO3P

Molecular Weight

187.13 g/mol

IUPAC Name

anilinomethylphosphonic acid

InChI

InChI=1S/C7H10NO3P/c9-12(10,11)6-8-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,9,10,11)

InChI Key

CLFIZNDGXIFHLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCP(=O)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Phosphonic Acid, Phenylamino Methyl

Classical Condensation Pathways for α-Aminophosphonate Formationmdpi.com

The formation of the core α-aminophosphonate structure is classically achieved through condensation reactions that bring together an amine, a carbonyl compound, and a phosphorus source.

Multi-Component Reactions (MCRs) and Their Variations

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and simplifying purification procedures. researchgate.net The most prominent MCR for α-aminophosphonate synthesis is the Kabachnik-Fields reaction. acs.org This one-pot reaction involves the condensation of an amine, an aldehyde or ketone, and a dialkyl phosphite (B83602). acs.org Variations of this reaction have been extensively developed to improve yields and broaden the substrate scope.

Another significant MCR is the Ugi three-component reaction, which can be adapted for the synthesis of structurally complex, tetrasubstituted α-aminophosphonates. researchgate.net This methodology has been successfully applied using preformed α-iminophosphonates as starting materials, reacting them with isocyanides and a carboxylic acid to yield novel α-aminophosphonate derivatives. researchgate.net The Birum–Oleksyszyn reaction is another key three-component condensation method, typically involving an aldehyde, a carbamate, and a triaryl phosphite. rsc.org

Stoichiometric Reagent-Based Syntheses

While catalytic methods are often preferred, syntheses based on stoichiometric reagents remain fundamental. The classical Kabachnik-Fields reaction can be performed using stoichiometric amounts of a Brønsted acid, such as glacial acetic acid, which catalyzes the condensation of the amine and carbonyl components to form an imine intermediate that subsequently reacts with the phosphite. rsc.org Another foundational method for forming the crucial carbon-phosphorus bond is the Michaelis-Arbuzov reaction. mdpi.com This pathway can be adapted for α-aminophosphonate synthesis, for instance, through the reaction of 1-(N-acylamino)alkylphosphonium salts with phosphorus nucleophiles. mdpi.com

Catalytic Approaches in the Synthesis of Phosphonic acid, [(phenylamino)methyl]-mdpi.com

The introduction of catalysts has revolutionized the synthesis of α-aminophosphonates, offering improved efficiency, milder reaction conditions, and access to stereoselective transformations.

Transition Metal-Catalyzed Phosphonylation Strategies

A variety of transition metals and other Lewis acids have been employed as effective catalysts. Magnesium perchlorate (B79767) (Mg(ClO₄)₂) has been shown to be an extremely efficient catalyst for the Kabachnik-Fields reaction, enabling high yields in short reaction times, often under solvent-free conditions. acs.org Its catalytic activity was found to be superior to other metal perchlorates and triflates. acs.org

Yttrium triflate is another powerful Lewis acid catalyst used for the Birum–Oleksyszyn reaction, providing enhanced yields and chemoselectivity. rsc.org Other common Lewis acids used in these three-component syntheses include titanium tetrachloride (TiCl₄), copper(II) triflate (Cu(OTf)₂), zinc chloride (ZnCl₂), and iron(III) chloride (FeCl₃). rsc.org

More recently, innovative methods have been developed that utilize elemental white phosphorus (P₄) directly, avoiding the need for pre-functionalized phosphorus reagents like phosphites. chinesechemsoc.org One such strategy employs a copper(II) catalyst and air as a benign oxidant to achieve a multicomponent oxidative α-phosphonylation of amines with P₄ and alcohols, preparing structurally sophisticated α-aminophosphonates in high yields. chinesechemsoc.org

Organocatalytic and Biocatalytic Methods for Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral α-aminophosphonates, providing an alternative to metal-based catalysts. A crucial factor for the biological activity of these compounds is the configuration of their stereoisomers. nih.govresearchgate.net Chiral Cinchona alkaloid derivatives, such as quinine- and hydroquinine-derived quaternary ammonium (B1175870) salts, have been successfully used as phase-transfer catalysts. mdpi.com These organocatalysts facilitate the stereoselective α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts, yielding enantiomerically enriched α-aminophosphonates with high yields and enantiomeric excess (ee). mdpi.comnih.gov

Furthermore, extraordinarily efficient organocatalysts have been developed for the asymmetric isomerization of α-iminophosphonates. acs.orgacs.org These catalysts can operate at extremely low loadings (parts-per-million) and achieve total turnover numbers comparable to enzymes, earning them the moniker of "small-molecule isomerases." acs.orgacs.org Computational studies suggest this high efficiency is achieved through a network of weak bonding interactions that preorganize the substrate and catalyst. acs.org

Stereoselective Synthesis of Enantiopure Analogues

The demand for enantiomerically pure α-aminophosphonates for pharmaceutical and agrochemical applications has driven the development of highly stereoselective synthetic methods. Organocatalysis is at the forefront of this effort.

The use of chiral phase-transfer catalysts derived from Cinchona alkaloids provides a reliable method for producing α-aminophosphonates with significant enantiomeric enrichment. mdpi.com By employing just 5 mol% of the catalyst, final products can be obtained in yields up to 98% and with up to 92% ee. nih.gov The reaction conditions, such as temperature and the base used, are critical for optimizing both yield and enantioselectivity. mdpi.com

Table 1: Enantioselective Synthesis of α-Aminophosphonates Using a Chiral Phase-Transfer Catalyst mdpi.com Reaction of phosphonium (B103445) salt with dimethyl phosphite in the presence of a chiral catalyst and KOH base in toluene (B28343) for 3 days.

EntryStarting MaterialCatalystTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Salt 2a Catalyst 5 -708081
2Salt 2a Catalyst 5 -407275
3Salt 2b Catalyst 5 -708473
4Salt 2b Catalyst 6 -706568

Another powerful strategy is the asymmetric isomerization of α-iminophosphonates catalyzed by a highly active organocatalyst. This method is notable for its broad substrate scope and exceptional efficiency, tolerating a wide range of functional groups such as alkenes, alkynes, esters, and halides. acs.org For many substrates, catalyst loadings as low as 50 ppm are sufficient to achieve complete conversion and high enantioselectivity (92-99% ee). acs.org

Table 2: Substrate Scope for Asymmetric Isomerization of α-Iminophosphonates acs.org Reaction performed with 50 ppm catalyst loading unless otherwise noted.

ProductR GroupYield (%)Enantiomeric Excess (ee, %)
3e -(CH₂)₂CH=CH₂7898
3f 2-Thienylmethyl7599
3j -(CH₂)₂C≡CH7297
3k -(CH₂)₂CO₂Me6898
3m -(CH₂)₃Cl7399

These advanced catalytic methods represent the state-of-the-art in producing enantiopure α-aminophosphonate analogues, providing access to specific stereoisomers for biological evaluation.

Chiral Auxiliaries and Ligand-Controlled Methods

Achieving stereocontrol in the synthesis of chiral molecules like [(phenylamino)methyl]phosphonic acid is a primary objective of modern organic synthesis. Chiral auxiliaries and ligand-controlled catalysis are two powerful strategies to introduce the desired stereochemistry.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org In the context of α-aminophosphonate synthesis, chiral amines are frequently employed as auxiliaries. For instance, imines derived from chiral amines such as (S)-α-methylbenzylamine can be reacted with phosphites. The steric hindrance from the chiral auxiliary guides the nucleophilic attack of the phosphite to one face of the imine, resulting in a diastereoselective addition. mdpi.com This approach generates two new stereogenic centers, one at the α-carbon and one at the phosphorus atom, with a predictable stereochemical relationship. mdpi.com Other versatile auxiliaries, like pseudoephedrine and pseudoephenamine, have proven effective in directing alkylation reactions to produce enantiomerically enriched products with high diastereoselectivity. nih.gov

Ligand-controlled methods involve the use of a chiral ligand complexed to a metal catalyst or as an organocatalyst itself. This catalyst-substrate complex creates a chiral environment that favors the formation of one enantiomer over the other. Chiral phosphoric acids, for example, have been utilized as organocatalysts for the highly enantioselective addition of nucleophiles to imino phosphonates, providing a practical route to chiral α-amino phosphonic acid derivatives. nih.gov Another approach involves transition metal catalysis, where catalysts generated from palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) and chiral pyridine–hydrazone N,N-ligands have been successfully applied to the asymmetric addition of arylboronic acids to hydrazones derived from formylphosphonates, yielding products with excellent enantioselectivities (up to 99% ee). us.es

Interactive Table: Comparison of Chiral Methodologies for α-Aminophosphonate Synthesis
MethodologyChiral SourceExampleTypical StereoselectivityReference
Chiral Auxiliary(S)-α-methylbenzylamineAddition of phosphinates to derived iminesModerate diastereomeric ratio mdpi.com
Chiral Auxiliarytert-Butylsulfinyl iminesNucleophilic addition of phosphites86:14 to >98:2 dr mdpi.com
Ligand-ControlledChiral Phosphoric AcidFriedel–Crafts-type addition of indoles to imino phosphonatesHigh enantioselectivity nih.gov
Ligand-ControlledPd(TFA)₂ / Chiral N,N-ligandAddition of arylboronic acids to hydrazones96-99% ee us.es

Diastereoselective and Enantioselective Reaction Design

The rational design of diastereoselective and enantioselective reactions is paramount for accessing single isomers of [(phenylamino)methyl]phosphonic acid and its analogues.

Diastereoselective synthesis aims to selectively form one diastereomer out of several possibilities. A common strategy involves the nucleophilic addition of phosphites to chiral cyclic imines. For example, chiral cyclic imines derived from L-pyroglutamic acid can undergo diastereoselective phosphonylation. The inherent chirality of the imine intermediate directs the incoming phosphite to a specific face, leading to the formation of cyclic α-aminophosphonates with high diastereoselectivity. researchgate.net Similarly, chiral imines synthesized from diamines and ketoesters react with dialkyl phosphites to yield tetrasubstituted α-aminophosphonates with high diastereomeric ratios, often exceeding 98:2 dr. mdpi.com

Enantioselective synthesis focuses on producing one enantiomer in excess. Organocatalysis has emerged as a particularly effective tool for this purpose. L-proline and its derivatives can catalyze reactions like the cross-aldol reaction of α-ketophosphonates and ketones to produce tertiary α-hydroxyphosphonates with up to 99% enantiomeric excess (ee). nih.gov This principle extends to the synthesis of α-aminophosphonates. The use of stable imino phosphonates as substrates in reactions catalyzed by chiral phosphoric acid allows for the highly enantioselective Friedel-Crafts-type addition of nucleophiles, yielding chiral α-amino phosphonic acid derivatives. nih.gov

Interactive Table: Examples of Stereoselective Reactions in α-Aminophosphonate Synthesis
Reaction TypeReactantsCatalyst/AuxiliaryStereochemical OutcomeReference
Diastereoselective AdditionChiral cyclic imine + Trialkyl phosphiteLewis Acids (e.g., TiCl₄)High diastereoselectivity researchgate.net
Diastereoselective AdditionChiral N-methylbenzylimine + Triethyl phosphiteNone (Arbuzov reaction)Good diastereoselectivity mdpi.com
Enantioselective AdditionImino phosphonate (B1237965) + IndoleChiral Phosphoric AcidHigh enantioselectivity nih.gov
Enantioselective Aldol Reactionα-Keto phosphonate + KetoneL-prolineUp to 99% ee nih.gov

Green Chemistry Principles in Synthetic Route Optimization

Optimizing synthetic routes for compounds like Phosphonic acid, [(phenylamino)methyl]- involves integrating the principles of green chemistry to enhance sustainability. Key areas of focus include the use of environmentally benign solvents, or their complete elimination, and the development of energy-efficient protocols.

Solvent-Free and Aqueous Medium Reactions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry encourages minimizing or eliminating hazardous solvents.

Solvent-free reactions , also known as neat reactions, offer significant advantages by reducing solvent waste, simplifying purification procedures, and often accelerating reaction rates. The one-pot, three-component condensation of an aldehyde, an amine (like aniline), and a phosphite to form α-aminophosphonates can be performed efficiently under solvent-free conditions. The use of a solid, reusable heterogeneous catalyst, such as EPZG (a type of supported zirconium catalyst), allows the reaction to proceed at room temperature with high yields and short reaction times. This approach avoids the need for volatile organic solvents and allows for easy recovery and reuse of the catalyst, further enhancing its green credentials.

Aqueous medium reactions utilize water as a safe, non-flammable, and inexpensive solvent. An efficient procedure for synthesizing α-aminophosphonates has been developed through the condensation of aromatic aldehydes, aniline (B41778), and triphenyl phosphite in water at 80°C. researchgate.net This method provides a clean reaction profile and an easy work-up, aligning well with green chemistry goals. researchgate.net While heating is required, the use of water as the solvent medium represents a significant improvement over traditional organic solvents.

Interactive Table: Green Synthesis Approaches for α-Aminophosphonates
ApproachConditionsCatalystAdvantagesReference
Solvent-FreeRoom Temperature, 25-60 minEPZG (heterogeneous)Reusable catalyst, no solvent waste, simple work-up, high yield
Aqueous Medium80°CNone specifiedUse of non-hazardous solvent, clean reaction, easy work-up researchgate.net
Solvent-FreeMicrowave IrradiationCatalyst-FreeReduced reaction time, no solvent orientjchem.org

Energy-Efficient Synthesis Protocols

Reducing energy consumption is another core principle of green chemistry. This can be achieved by developing reactions that proceed under milder conditions or by using alternative energy sources that can shorten reaction times.

Many modern protocols for α-aminophosphonate synthesis are designed to operate at room temperature , which significantly reduces the energy demand compared to methods requiring heating. The aforementioned solvent-free synthesis using an EPZG catalyst is a prime example of an energy-efficient process, yielding the desired products in under an hour at ambient temperature. Catalyst-free versions of the three-component Kabachnik-Fields reaction have also been reported, which proceed initially at room temperature followed by gentle heating, representing a milder alternative to conventional high-temperature methods. irdindia.in

Mechanistic Investigations of Chemical Reactivity and Transformations

Detailed Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

The primary chemical transformation associated with Phosphonic acid, [(phenylamino)methyl]- is its synthesis, typically achieved through the Kabachnik-Fields reaction, also known as the phospha-Mannich reaction. nih.govresearchgate.netwikipedia.org This three-component condensation involves an amine (aniline), a carbonyl compound (formaldehyde), and a hydrophosphoryl compound (phosphorous acid or a dialkyl phosphite). wikipedia.orgorganic-chemistry.org

Kinetic and mechanistic studies on this class of reactions have identified two principal pathways, the prevalence of which depends on the nature and reactivity of the starting materials. nih.govresearchgate.net

Imine-Mediated Pathway: This route involves the initial reaction between the amine and the carbonyl compound to form an imine intermediate (a Schiff base). Subsequently, the hydrophosphoryl compound undergoes nucleophilic addition to the C=N double bond of the imine to yield the final α-aminophosphonate product. nih.govresearchgate.net Kinetic investigations suggest this pathway is generally favored when using less basic amines, such as aniline (B41778). organic-chemistry.org

α-Hydroxyphosphonate-Mediated Pathway: In this alternative mechanism, the carbonyl compound first reacts with the hydrophosphoryl species to form an α-hydroxyphosphonate intermediate. This intermediate is then subjected to a nucleophilic substitution by the amine, displacing the hydroxyl group to form the C-N bond and generate the α-aminophosphonate. nih.govresearchgate.net

Spectroscopic methods are crucial for identifying intermediates and characterizing the final product structure. nih.govresearchgate.netnih.gov Infrared (IR) spectroscopy confirms the presence of key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

Table 1: Typical Spectroscopic Data for α-Aminophosphonate Derivatives

Spectroscopic Technique Feature Typical Range/Value Reference
IR Spectroscopy P=O stretch 1200-1240 cm⁻¹
N-H stretch 3260-3430 cm⁻¹
¹H NMR P-CH-N proton δ 4.0 - 6.0 (doublet) nih.govtandfonline.com
N-H proton δ 4.7 - 5.1 (singlet/broad)
¹³C NMR P-C H-N carbon δ 69 - 86 researchgate.netnih.gov
³¹P NMR P atom δ 20 - 30 nih.gov

Note: Ranges are approximate and vary based on solvent, substitution, and specific structure.

Influence of Substituent Effects on Reaction Rates and Selectivity

The electronic nature of substituents on the phenyl ring of the aniline precursor significantly impacts the reaction rates and potentially the mechanism of the Kabachnik-Fields reaction. tandfonline.com The nucleophilicity of the nitrogen atom is a critical factor in the initial steps of the reaction, whether it is the formation of the imine or the attack on the α-hydroxyphosphonate intermediate. organic-chemistry.org

The effect of substituents can be predicted using Hammett principles:

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density on the nitrogen atom. This enhances its nucleophilicity, generally leading to an increased rate of reaction.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) decrease the electron density on the nitrogen. This reduction in nucleophilicity makes the amine a weaker nucleophile, which typically slows down the reaction rate.

The balance between the amine's nucleophilicity and the electrophilicity of the carbonyl component can influence which mechanistic pathway is favored. nih.gov

Table 2: Predicted Influence of Phenyl Substituents on Reaction Rate

Substituent Type Example Effect on Nitrogen Nucleophilicity Predicted Effect on Reaction Rate
Electron-Donating (EDG) -OCH₃, -CH₃ Increase Acceleration

Intramolecular Interactions and Conformational Dynamics Affecting Reactivity

Phosphonic acid, [(phenylamino)methyl]- possesses both acidic (phosphonic acid) and basic (amino) functional groups, allowing for significant intramolecular interactions. In the solid state and in polar solvents, the molecule likely exists as a zwitterion, with a proton transferred from the phosphonic acid group to the nitrogen atom. researchgate.net This internal salt formation gives rise to strong intramolecular hydrogen bonds between the protonated amine (N⁺-H) and the deprotonated phosphonate (B1237965) oxygens (P-O⁻). mdpi.com

The molecule exhibits considerable conformational flexibility due to rotation around the P-C, C-N, and N-C(phenyl) single bonds. nih.gov These rotations give rise to a complex potential energy surface with multiple stable conformers. The stability of these conformers is dictated by a balance of steric hindrance and attractive intramolecular forces, particularly hydrogen bonding. researchgate.netnih.gov

These conformational dynamics can affect reactivity. For instance, a specific conformation might sterically shield the nitrogen's lone pair or the phosphonic acid's protons, thereby reducing their accessibility for reaction. Conversely, an intramolecular hydrogen bond could activate a specific site. Studies on similar molecules have shown that intramolecular proton transfer can facilitate the deprotonation of the phosphonic acid group, making it a more effective ligand for metal coordination. mdpi.com

Acid-Base Properties and Protonation Equilibria in Diverse Media

As an amphoteric substance, Phosphonic acid, [(phenylamino)methyl]- exhibits multiple acid-base equilibria in solution. nih.govcdc.gov The molecule has three ionizable protons: two from the phosphonic acid group and one from the anilinium ion (the protonated form of the amino group). These protons dissociate sequentially as the pH of the medium increases.

pKa₁ (< 2): The first dissociation is that of the most acidic phosphonic acid proton.

pKa₂ (~4-5): The second dissociation corresponds to the anilinium proton (Ar-NH₂⁺-). This is significantly more acidic than the aliphatic ammonium (B1175870) group in glyphosate (B1671968) (pKa ~10-11) due to the electron-withdrawing nature of the phenyl ring. epa.govyoutube.com

pKa₃ (~6-7): The final dissociation is that of the second phosphonic acid proton, yielding the fully deprotonated species.

Table 3: Estimated pKa Values and Corresponding Protonation Equilibria

Equilibrium Estimated pKa Description
H₃L⁺ ⇌ H₂L + H⁺ < 2 First phosphonic acid deprotonation
H₂L ⇌ HL⁻ + H⁺ ~ 4-5 Anilinium deprotonation
HL⁻ ⇌ L²⁻ + H⁺ ~ 6-7 Second phosphonic acid deprotonation

L represents the fully deprotonated [(phenylamino)methyl]phosphonate species.

Based on these equilibria, the dominant ionic species of the molecule changes significantly with pH, transitioning from a cation at low pH, through neutral zwitterionic and monoanionic forms at intermediate pH, to a dianion in strongly basic conditions. epa.gov

Table 4: Dominant Species of Phosphonic acid, [(phenylamino)methyl]- at Various pH Ranges

pH Range Dominant Species Charge
< pKa₁ C₆H₅NH₂⁺CH₂P(O)(OH)₂ +1
pKa₁ < pH < pKa₂ C₆H₅NH₂⁺CH₂P(O)(O⁻)(OH) 0 (Zwitterion)
pKa₂ < pH < pKa₃ C₆H₅NHCH₂P(O)(O⁻)(OH) -1

Synthesis and Chemical Exploration of Derivatives and Analogues

Design and Synthesis of N-Substituted Analogues of Phosphonic acid, [(phenylamino)methyl]-

Systematic substitutions on the aromatic rings of the parent structure have been explored to modulate its activity. For instance, a series of diethyl (phenylamino)methyl)phosphonate derivatives has been synthesized to study how substituents influence their properties. researchgate.net The introduction of electron-donating groups, such as a methoxy (B1213986) group (-OCH3), at different positions on the phenyl ring attached to the phosphonomethyl group has been shown to be a viable synthetic route with high yields. researchgate.net These reactions demonstrate the feasibility of creating a library of analogues with varied electronic landscapes.

Detailed findings from synthetic studies show excellent yields for several N-substituted analogues, highlighting the efficiency of the synthetic protocols used. researchgate.net

Synthesis Yields of Diethyl Phosphonate (B1237965) Analogues

Compound NameSubstitution PatternReported YieldReference
Diethyl(phenyl(phenylamino)methyl)phosphonate (DEPAMP)Unsubstituted92% researchgate.net
Diethyl(((2-methoxyphenyl)(phenylamino)methyl)phosphonate (o-DEPAMP)Ortho-methoxy substitution on the benzaldehyde-derived ring86% researchgate.net
Diethyl(((4-methoxyphenyl)(phenylamino)methyl)phosphonate (p-DEPAMP)Para-methoxy substitution on the benzaldehyde-derived ring88% researchgate.net

The development of these analogues is crucial as the phosphonic acid group is a well-known bioisostere of the carboxylic acid group, and α-aminophosphonic acids are recognized as structural analogues of α-amino acids. nih.govnih.gov This structural mimicry is foundational to their role as potential enzyme inhibitors. nih.govnih.gov

Synthesis and Structural Modification at the Phosphonate Moiety

Modification of the phosphonate moiety is critical for converting precursor molecules into the active phosphonic acid form and for creating derivatives with altered properties. The most fundamental transformation is the hydrolysis of dialkyl phosphonate esters, which are the common products of synthetic reactions like the Kabachnik-Fields condensation, to the corresponding phosphonic acid.

This dealkylation can be challenging. While hydrolysis in concentrated hydrochloric acid is a common method, it can sometimes lead to decomposition, particularly with sensitive heterocyclic structures. mdpi.com A milder and often more effective method involves a two-step process known as the McKenna reaction. This procedure uses bromotrimethylsilane (B50905) (TMSBr) or a related silyl (B83357) halide to cleave the ester bonds, forming a di(trimethylsilyl) ester intermediate. Subsequent treatment with an alcohol, typically methanol, gently removes the silyl groups to yield the final phosphonic acid. mdpi.com

Beyond conversion to the parent acid, the phosphorus center can be further modified. For example, replacing one of the hydroxyl groups of the phosphonic acid with a carbon substituent results in a phosphinic acid. These phosphinic acid derivatives are also of significant interest as they too can act as mimics of the tetrahedral transition state of peptide bond hydrolysis, a key feature for enzyme inhibitors. nih.gov

Development of Hybrid Molecules Incorporating Other Pharmacophores

A sophisticated strategy in drug design is molecular hybridization, which involves covalently linking two or more distinct pharmacophores (bioactive units) into a single molecule. nih.govnih.gov This approach aims to create hybrid drugs that may exhibit synergistic or complementary activities, improved selectivity, or the ability to overcome drug resistance. nih.gov A hybrid molecule is designed to ensure that the structural features and activities of the original pharmacophores are maintained. nih.gov

The [(phenylamino)methyl]phosphonic acid scaffold is an attractive candidate for inclusion in such hybrid designs due to its established role as an amino acid analogue and potential enzyme inhibitor. nih.gov By linking this phosphonate-containing moiety to another pharmacophore—such as an anticancer agent, an antimicrobial scaffold, or a moiety targeting a different biological pathway—it is possible to create dual-action compounds.

The design of these hybrids requires careful consideration of the linker used to connect the pharmacophores. The linker must be stable and should not interfere with the biological activity of either component. nih.gov The attachment point on the [(phenylamino)methyl]phosphonic acid scaffold would also be critical to preserving its intended activity. nih.gov While specific examples combining the exact [(phenylamino)methyl]phosphonic acid structure are not extensively detailed, the strategy is widely applied to other phosphonate-containing molecules for therapeutic purposes.

Computational Approaches to Structure-Property Relationships in Analogues

Modern chemical research heavily relies on computational methods to predict molecular properties and guide synthetic efforts. For analogues of [(phenylamino)methyl]phosphonic acid, computational strategies like Density Functional Theory (DFT) and molecular dynamics simulations have become essential tools for establishing structure-property relationships. researchgate.net

These theoretical approaches provide deep insights into molecular characteristics that are difficult to measure experimentally. For example, DFT calculations can be used to determine electronic properties such as charge distribution, frontier molecular orbital energies (HOMO and LUMO), and molecular reactivity parameters. This information is invaluable for predicting how a molecule will interact with a biological target or a material surface. researchgate.net Molecular dynamics simulations can model the behavior of these molecules over time, which is particularly useful for understanding their adsorption behavior on surfaces or their conformational flexibility when binding to a receptor. researchgate.net

In the study of diethyl (phenylamino)methyl)phosphonate derivatives as corrosion inhibitors, these computational methods have been used to correlate the molecular structure of different analogues with their observed inhibition efficiencies. researchgate.net

Computational Methods and Their Applications

Computational MethodPurpose / ApplicationReference
Density Functional Theory (DFT)Predicts molecular reactivity and electronic structure. researchgate.net
Molecular Dynamics (MD) SimulationsPredicts adsorption behavior and conformational dynamics. researchgate.net

By integrating these computational predictions with experimental results, researchers can develop a rational basis for designing new analogues with enhanced or specifically tailored properties.

Advanced Spectroscopic and Spectrometric Characterization

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of aminophosphonates, offering precise information about the chemical environment of magnetically active nuclei.

Analysis of one-dimensional NMR spectra provides fundamental information about the molecular structure through the chemical shifts (δ) of hydrogen, carbon, and phosphorus nuclei.

¹H NMR: In the proton NMR spectrum of (±) Dimethyl-[α-(phenyl)(phenylamino)methyl] phosphonate (B1237965), recorded in CDCl₃, the aromatic protons appear as multiplets in the range of δ 6.52-7.50 ppm. The methoxy (B1213986) groups (OMe) on the phosphonate ester exhibit distinct doublets at δ 3.71 and 3.43 ppm, with a coupling constant (J) of 10.6 Hz due to coupling with the phosphorus nucleus. A multiplet observed between δ 4.70-4.81 ppm is attributed to the methine proton (P-CH) and the amine proton (NH) rsc.org.

¹³C NMR: The carbon-13 NMR spectrum of the same dimethyl ester derivative shows aromatic carbon signals between δ 113.85-146.16 ppm. The methoxy carbons are observed at δ 53.69 and 53.75 ppm. The carbon atom directly attached to the phosphorus (P-CH) appears as a doublet at δ 55.68 ppm with a large coupling constant of 151.3 Hz, which is characteristic of a one-bond carbon-phosphorus coupling rsc.org.

³¹P NMR: The phosphorus-31 NMR spectrum provides a direct probe of the phosphorus environment. For (±) Dimethyl-[α-(phenyl)(phenylamino)methyl] phosphonate in CDCl₃, a single resonance is observed at δ 24.96 ppm, which falls within the typical range for phosphonate esters rsc.org.

¹⁵N NMR: There is currently no published ¹⁵N NMR data available for "Phosphonic acid, [(phenylamino)methyl]-" or its common derivatives. This technique would be valuable for directly probing the electronic environment of the nitrogen atom within the amino group.

Table 1: NMR Chemical Shift Data for (±) Dimethyl-[α-(phenyl)(phenylamino)methyl] phosphonate in CDCl₃ rsc.org
NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
¹H7.50 – 6.52mAromatic (Ar)
¹H4.81 – 4.70mNH, P-CH
¹H3.71d, J = 10.6OMe
¹H3.43d, J = 10.6OMe
¹³C146.16 – 113.85-Aromatic (Ar)
¹³C55.68d, J = 151.3P-CH
¹³C53.75, 53.69-OMe
³¹P24.96-P

While specific 2D NMR data for "Phosphonic acid, [(phenylamino)methyl]-" is not available in the literature, the application of these techniques would be instrumental for unambiguous structural assignment.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, confirming the connectivity within the phenyl rings and coupling between the NH and CH protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and their attached carbons, aiding in the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connectivity between the phenylamino (B1219803) group, the methyl group, and the phosphonate moiety. For instance, correlations from the P-CH proton to the carbons of the phenyl ring and the phosphonate group would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is valuable for conformational analysis and determining the relative stereochemistry in chiral derivatives.

X-ray Diffraction Crystallography for Solid-State Structure Determination

No crystal structure data for "Phosphonic acid, [(phenylamino)methyl]-" has been reported in the surveyed scientific literature. X-ray diffraction analysis of a suitable single crystal would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the phosphonic acid and amino groups. This data would be invaluable for understanding its packing in the solid state and for computational modeling studies.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For a derivative, (±) Dimethyl-[α-(phenyl)(naphthylamino)methyl] phosphonate, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₉H₂₁NO₃P) is 342.1259. The experimentally determined value using electrospray ionization (ESI) was 342.1252, confirming the molecular formula rsc.org.

The fragmentation pathways of "Phosphonic acid, [(phenylamino)methyl]-" upon ionization would provide valuable structural information. While detailed fragmentation studies for this specific compound are not published, aminophosphonates typically fragment through cleavage of the C-P bond and various rearrangements involving the amino and phenyl groups. Elucidation of these pathways would require tandem mass spectrometry (MS/MS) experiments.

Table 2: High-Resolution Mass Spectrometry Data for a Derivative rsc.org
CompoundIonCalculated m/zFound m/z
(±) Dimethyl-[α-(phenyl)(naphthylamino)methyl] phosphonate[M+H]⁺342.1259342.1252

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Conformation

Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe molecular vibrations. Although spectra for the title compound are not available, characteristic vibrational modes can be predicted.

P=O stretching: A strong IR absorption is expected in the region of 1200-1250 cm⁻¹.

P-O-H stretching: Broad absorptions in the IR spectrum between 2500-3000 cm⁻¹ would be indicative of the hydrogen-bonded phosphonic acid groups.

N-H stretching: A band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching of the secondary amine.

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the phenyl ring.

Chiroptical Spectroscopic Techniques (CD, ORD) for Stereochemical Assignment of Chiral Derivatives

"Phosphonic acid, [(phenylamino)methyl]-" itself is not chiral. However, if a substituent is introduced at the α-carbon (the carbon bearing the amino and phosphono groups), a chiral center is created. For such chiral derivatives, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for assigning the absolute configuration (R or S) of the stereocenter. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra, often compared with theoretical calculations, can provide a definitive stereochemical assignment. Currently, there is no published chiroptical data for chiral derivatives of "Phosphonic acid, [(phenylamino)methyl]-".

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of medium-sized organic molecules. DFT calculations are instrumental in determining the electronic structure, optimizing molecular geometries to their lowest energy state, and predicting vibrational frequencies, which can be correlated with experimental infrared and Raman spectra.

While direct DFT studies on Phosphonic acid, [(phenylamino)methyl]- are not readily found in published literature, research on analogous compounds provides valuable insights. For instance, a study on [N-phenylamino(2-boronphenyl)-R-methyl]phosphonic acid utilized DFT to perform geometry optimization and vibrational analysis. Such studies typically employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) to achieve reliable results.

Electronic Structure: The electronic structure of a molecule, including the distribution of electron density and the nature of its molecular orbitals, is fundamental to its reactivity. For an analog like phenylphosphonic acid, DFT calculations reveal the polarization of the P=O bond and the electronic interactions between the phenyl ring and the phosphonic acid moiety. The presence of the amino group in Phosphonic acid, [(phenylamino)methyl]- is expected to further influence the electronic landscape, introducing a potential site for protonation and altering the electron-donating or -withdrawing characteristics of the phenylamino (B1219803) group.

Geometry Optimization: DFT-based geometry optimization seeks to find the most stable three-dimensional arrangement of atoms in a molecule. For molecules with flexible bonds, such as the C-N and C-P bonds in the subject compound, this can reveal multiple low-energy conformers. Studies on similar aminophosphonic acids have shown that intramolecular hydrogen bonding can play a significant role in determining the preferred geometry. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding steric effects and potential intermolecular interactions.

Vibrational Frequencies: The calculation of vibrational frequencies through DFT is a powerful tool for interpreting experimental spectroscopic data. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. For related phosphonic acids, DFT calculations have been successfully used to assign the characteristic vibrational modes, including the P=O stretching, P-O-H bending, and the various vibrations of the phenyl and amino groups.

PropertyTypical DFT FunctionalTypical Basis SetExpected Insights for Analogs
Electronic Structure B3LYP, PBE06-31G(d,p), 6-311++G(d,p)Electron density distribution, molecular orbital energies, atomic charges.
Geometry Optimization B3LYP, M06-2X6-31G(d,p), def2-TZVPBond lengths, bond angles, dihedral angles, conformational analysis.
Vibrational Frequencies B3LYP, ωB97X-D6-31G(d,p), cc-pVTZAssignment of IR and Raman bands, prediction of spectral features.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental principles of quantum mechanics, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and properties, albeit at a higher computational cost than DFT.

Due to the computational demands, high-level ab initio calculations are often performed on smaller, representative molecules. While no specific ab initio studies on Phosphonic acid, [(phenylamino)methyl]- have been identified, research on its core components, such as aminomethylphosphonic acid and phenylphosphonic acid, demonstrates the utility of these methods.

A study on aminomethylphosphonic acid employed ab initio methods at the self-consistent-field and electron-correlation levels with various basis sets to determine its molecular properties. Another investigation into the structures and conformational stabilities of phenylphosphonic acid utilized ab initio MP2 level calculations, which accounts for electron correlation, providing more accurate energy predictions than the Hartree-Fock method. nih.gov

These studies highlight the capability of ab initio methods to:

Calculate accurate total energies: This is crucial for determining the relative stabilities of different isomers or conformers.

Predict thermochemical properties: Enthalpies of formation and reaction energies can be calculated with high accuracy, aiding in the understanding of chemical processes.

Determine precise molecular properties: Properties such as dipole moments, polarizabilities, and nuclear magnetic resonance (NMR) chemical shifts can be predicted with a high degree of confidence.

MethodKey FeaturesApplication to Analogs
Hartree-Fock (HF) Mean-field approximation, does not include electron correlation.Provides a baseline for more advanced methods, useful for initial geometry optimizations.
Møller-Plesset Perturbation Theory (MP2) Includes electron correlation at the second-order perturbation level.Improves upon HF for energy calculations and geometry predictions.
Coupled Cluster (CC) High-accuracy method that includes electron correlation to a high degree."Gold standard" for benchmarking other methods, used for very accurate energy and property predictions of smaller analogs.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational changes, dynamics, and interactions of molecules in various environments.

While specific MD simulations for Phosphonic acid, [(phenylamino)methyl]- are not available in the literature, numerous studies have applied this technique to related aminophosphonates and phosphonic acids. These simulations are particularly valuable for exploring:

Conformational Landscapes: Molecules with multiple rotatable bonds, such as the subject compound, can exist in a vast number of conformations. MD simulations can explore this conformational space, identifying the most populated and energetically favorable structures. This is crucial for understanding how the molecule's shape influences its biological activity or material properties.

Solvent Effects: The behavior of a molecule can be significantly influenced by its surrounding solvent. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. This includes the formation of hydrogen bonds between the phosphonic acid group and water, and how the solvent affects the conformational preferences of the molecule. Studies have shown that solvation can reduce the free energy barrier of activation for reactions.

Intermolecular Interactions: MD simulations can be used to study the interactions between the molecule of interest and other molecules, such as proteins or surfaces. For example, simulations of α-aminophosphonates have been used to study their binding to enzymes, providing insights into their mechanism of action as inhibitors.

Simulation AspectInformation GainedRelevance to Analogs
Conformational Analysis Identification of stable conformers, rotational barriers, and flexibility.Understanding the 3D structure and its influence on properties.
Solvation Studies Radial distribution functions, hydrogen bonding analysis, free energy of solvation.Predicting solubility and the influence of solvent on structure and reactivity.
Interaction with Biomolecules Binding modes, interaction energies, and key residues for binding.Elucidating mechanisms of biological activity for aminophosphonate analogs.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their observed properties, such as boiling point, solubility, or biological activity. By developing mathematical models based on a set of known compounds, QSPR can be used to predict the properties of new, untested molecules.

No specific QSPR models for Phosphonic acid, [(phenylamino)methyl]- have been reported. However, the principles of QSPR have been widely applied to organophosphorus compounds, including phosphonates and phosphonic acids, for various predictive purposes.

Prediction of Physicochemical Properties: QSPR models have been developed to predict properties like melting points of polycyclic organophosphorus compounds. These models typically use molecular descriptors that quantify various aspects of the molecular structure, such as size, shape, and electronic properties.

Toxicity Prediction: A significant application of QSPR is in the prediction of the toxicity of chemical compounds. For phosphonate (B1237965) derivatives, QSPR models have been created to predict their median lethal dose (LD50) based on quantum chemical descriptors.

Designing Novel Compounds: QSPR can be a valuable tool in drug design and materials science. For instance, QSPR studies on phosphonic acid-based chelating agents have been used to correlate their molecular descriptors with their stability constants, aiding in the design of new MRI contrast agents. wikipedia.org

The development of a QSPR model involves several key steps:

Data Set Collection: A diverse set of molecules with known property values is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Application AreaMolecular Descriptors UsedPredicted Property
Material Science Molecular volume, lattice energyMelting temperature
Toxicology HOMO energy, molecular volume, atomic chargesMedian lethal dose (LD50)
Medicinal Chemistry Molar refractivityStability constants of metal complexes

Reactivity Analysis via Frontier Molecular Orbital (FMO) Theory and Transition State Calculations

Understanding the chemical reactivity of a molecule is a central goal of computational chemistry. Frontier Molecular Orbital (FMO) theory and the calculation of transition states are two powerful approaches for achieving this.

Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals provide key insights into a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For α-aminophosphonates, which are structural analogs of the subject compound, FMO analysis has been used to understand their chemical stability and reactivity. nih.gov Key parameters derived from FMO theory include:

HOMO Energy: A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity.

LUMO Energy: A lower LUMO energy indicates a greater tendency to accept electrons, suggesting higher electrophilicity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Transition State Calculations: To gain a more quantitative understanding of a chemical reaction, it is necessary to locate the transition state (TS) on the potential energy surface. The transition state is the highest energy point along the reaction pathway, and its structure and energy determine the activation energy of the reaction.

While specific transition state calculations for reactions involving Phosphonic acid, [(phenylamino)methyl]- are not available, this methodology is crucial for studying the mechanisms of reactions that phosphonic acids undergo. For example, in the hydrolysis of a phosphonate ester, transition state calculations can elucidate the mechanism of nucleophilic attack at the phosphorus center and the subsequent bond-breaking and bond-forming steps. These calculations provide invaluable information for understanding reaction rates and selectivity.

Theoretical ApproachKey ConceptsInformation Obtained
Frontier Molecular Orbital (FMO) Theory HOMO, LUMO, HOMO-LUMO gapReactivity indices, sites of nucleophilic and electrophilic attack, kinetic stability.
Transition State (TS) Calculations Saddle point on the potential energy surface, activation energyReaction mechanisms, reaction rates, kinetic isotope effects.

Coordination Chemistry and Metal Complexation Properties

Ligand Binding Modes and Chelation Behavior towards Transition Metals

Phosphonic acid, [(phenylamino)methyl]- is anticipated to act as a versatile ligand for transition metal ions. The phosphonate (B1237965) group (-PO(OH)₂) is a key player in coordination, offering multiple binding sites through its oxygen atoms. Deprotonation of the phosphonic acid leads to the phosphonate anion (-PO₃²⁻), which is a strong binder for metal ions. The coordination can occur in a monodentate, bidentate, or tridentate fashion, and can also form bridging structures between multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The nitrogen atom of the phenylamino (B1219803) group can also participate in coordination, allowing for the formation of stable chelate rings with a metal ion. The presence of both the phosphonate and the amino groups suggests that Phosphonic acid, [(phenylamino)methyl]- can act as a bidentate or even a tridentate ligand, depending on the metal ion, the pH of the solution, and the steric environment. The formation of five- or six-membered chelate rings involving the metal center, the nitrogen atom, and an oxygen atom from the phosphonate group would significantly enhance the stability of the resulting metal complexes.

The coordination behavior is highly dependent on the pH of the medium, which dictates the degree of deprotonation of the phosphonic acid group. At low pH, the phosphonate group is protonated and less available for coordination, while at higher pH, deprotonation enhances its metal-binding affinity.

Synthesis and Characterization of Metal-Phosphonate Complexes

The synthesis of metal complexes with Phosphonic acid, [(phenylamino)methyl]- is expected to follow established methods for other metal phosphonates. A common approach involves the reaction of a soluble salt of the desired transition metal (e.g., chloride, nitrate, or sulfate) with the phosphonic acid in a suitable solvent, often water or a mixture of water and an organic solvent. The pH of the reaction mixture is a critical parameter that influences the structure and composition of the resulting complex, and it is often controlled using a base or a buffer solution.

Hydrothermal or solvothermal synthesis methods can also be employed to obtain crystalline metal-phosphonate complexes. These techniques involve heating the reactants in a sealed container at elevated temperatures and pressures, which can promote the formation of well-ordered crystalline structures.

The characterization of the resulting metal complexes typically involves a combination of analytical techniques:

X-ray Diffraction (XRD): Single-crystal XRD is the most powerful technique for determining the precise three-dimensional structure of crystalline complexes, revealing bond lengths, bond angles, and the coordination environment of the metal ion. Powder XRD can be used to assess the phase purity of the bulk material.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Provides information about the coordination of the phosphonate and amino groups to the metal ion. Shifts in the characteristic vibrational frequencies of the P-O, P=O, and N-H bonds upon complexation can confirm the involvement of these groups in binding.

UV-Visible (UV-Vis) Spectroscopy: Can be used to study the electronic properties of the metal complexes, particularly for transition metals with d-d electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for studying phosphonate complexes in solution, providing insights into the local environment of the phosphorus atom. ¹H and ¹³C NMR can also provide structural information.

Elemental Analysis: Determines the elemental composition of the complex, which helps in confirming its stoichiometry.

Thermogravimetric Analysis (TGA): Can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.

Stability Constants and Thermodynamic Parameters of Complex Formation

The stability of metal complexes of Phosphonic acid, [(phenylamino)methyl]- in solution is quantified by their stability constants (also known as formation constants). These constants are equilibrium constants for the formation of the complex from the metal ion and the ligand. The determination of stability constants is crucial for understanding the behavior of these complexes in various applications.

Potentiometric titration is a common method used to determine stability constants. This involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base and monitoring the pH. The resulting titration curve can be analyzed to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide deeper insights into the driving forces behind complexation. These parameters can be determined by measuring the stability constants at different temperatures.

ΔG: Indicates the spontaneity of the complex formation reaction. A more negative value indicates a more stable complex.

ΔH: Represents the heat change during complexation. A negative value (exothermic) suggests that the formation of metal-ligand bonds is energetically favorable.

ΔS: Reflects the change in disorder of the system upon complexation. A positive value is often associated with the chelate effect, where the release of solvent molecules upon chelation leads to an increase in entropy.

Below is a hypothetical data table illustrating the kind of stability constants that might be expected for complexes of an aminophosphonic acid with various divalent transition metals.

Metal IonLog K₁Log K₂Log β₂
Mn²⁺4.53.27.7
Co²⁺5.84.19.9
Ni²⁺6.54.811.3
Cu²⁺8.26.514.7
Zn²⁺5.53.99.4
Note: This table is illustrative and does not represent experimental data for Phosphonic acid, [(phenylamino)methyl]-.

Potential in Catalysis or Ion Sequestration (non-biological applications)

Metal complexes of phosphonic acids have shown promise in various non-biological applications, including catalysis and ion sequestration.

Catalysis: The metal complexes of Phosphonic acid, [(phenylamino)methyl]- could potentially serve as catalysts in various organic transformations. The transition metal center can act as a Lewis acid or participate in redox reactions, while the phosphonate ligand can influence the catalyst's stability, solubility, and selectivity. For instance, these complexes could be investigated as catalysts for oxidation, reduction, or C-C coupling reactions. The ability to tune the electronic and steric properties of the ligand by modifying the phenylamino group could allow for the development of catalysts with tailored reactivity.

Ion Sequestration: The strong binding affinity of phosphonates for metal ions makes them excellent candidates for ion sequestration applications. Complexes of Phosphonic acid, [(phenylamino)methyl]- could be used for the removal of heavy metal ions from industrial wastewater. The ligand can form stable, soluble complexes with toxic metal ions, preventing their precipitation and facilitating their removal. Alternatively, the ligand could be incorporated into a solid support, such as a resin or silica (B1680970) gel, to create a material for selective metal ion extraction. The selectivity of these materials could be tuned by controlling the pH and the nature of the metal-ligand interaction. The presence of both a "hard" phosphonate and a "softer" amino donor site could lead to selectivity for a range of metal ions.

Mechanistic Biochemical Interactions: Enzyme Inhibition and Molecular Recognition

Elucidation of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Irreversible)

The primary mechanism by which α-aminophosphonic acids, including potentially [(phenylamino)methyl]phosphonic acid, exert their inhibitory effects is through competitive inhibition. As transition-state analogues, they can bind to the active site of an enzyme with high affinity, competing with the natural substrate. nih.gov This binding is typically reversible, and its potency is determined by how closely the phosphonate (B1237965) group and surrounding structure mimic the transition state of the enzyme-catalyzed reaction. The stability of the phosphonate group to hydrolysis, compared to the labile peptide bond, allows it to occupy the active site without being processed, thus blocking the enzyme's catalytic activity. nih.gov

While competitive inhibition is the most common mechanism, other modes of interaction are also possible for phosphonic acid derivatives. For instance, some may exhibit non-competitive inhibition, where the inhibitor binds to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency without directly blocking the active site. There are also instances of mixed inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Furthermore, some phosphonate-containing compounds have been shown to act as irreversible inhibitors by forming a covalent bond with a key residue in the enzyme's active site. nih.gov

The specific inhibitory mechanism of phosphonic acid, [(phenylamino)methyl]- would be dependent on the specific enzyme it interacts with and the nature of the binding pocket. Characterizing this would involve detailed kinetic studies to determine its effect on the Michaelis-Menten parameters, Km and Vmax.

Specificity Profiling against a Panel of Relevant Enzymes

The specificity of an inhibitor is a critical determinant of its potential as a therapeutic agent or a research tool. For phosphonic acid, [(phenylamino)methyl]-, its specificity would be dictated by the interactions between its phenylamino (B1219803) and methyl groups and the subsites of the target enzyme's active site. The aromatic phenyl group, for example, could favorably interact with hydrophobic pockets within the enzyme.

A comprehensive specificity profile would involve screening the compound against a diverse panel of enzymes, particularly proteases and other hydrolases. For example, studies on other α-aminophosphonic acids have demonstrated inhibitory activity against enzymes such as aminopeptidases. psu.edu The selectivity of these compounds is often influenced by the nature of the amino acid side chain they mimic. In the case of phosphonic acid, [(phenylamino)methyl]-, it is an analogue of the simplest amino acid, glycine, but with a phenylamino group attached to the nitrogen. This unique substitution would likely confer a distinct specificity profile.

Without specific experimental data for phosphonic acid, [(phenylamino)methyl]-, it is challenging to predict its precise enzyme targets. However, based on its structural features, it could potentially show activity against enzymes that recognize substrates with aromatic moieties near the scissile bond.

Molecular Docking and Dynamics Simulations of Ligand-Enzyme Binding Interactions

To gain a deeper understanding of the binding interactions between phosphonic acid, [(phenylamino)methyl]- and its potential enzyme targets at the molecular level, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable. These techniques can predict the preferred binding pose of the inhibitor within the enzyme's active site and quantify the strength of the interaction.

Molecular docking studies would involve computationally placing the 3D structure of phosphonic acid, [(phenylamino)methyl]- into the crystal structure of a target enzyme. The docking algorithm would then explore various orientations and conformations of the ligand to identify the one with the most favorable binding energy. This would reveal key interactions, such as hydrogen bonds between the phosphonate group and active site residues, as well as hydrophobic or π-π stacking interactions involving the phenyl ring.

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-enzyme complex over time. This provides insights into the stability of the predicted binding pose and can reveal more subtle aspects of the interaction, such as the role of water molecules in mediating the binding. For other phosphonate derivatives, molecular docking has been successfully used to rationalize their inhibitory activity and guide the design of more potent inhibitors. nih.gov

A hypothetical molecular docking simulation of phosphonic acid, [(phenylamino)methyl]- with a generic protease active site might reveal the following interactions:

Interaction TypeLigand GroupEnzyme Residue (Hypothetical)
Hydrogen BondPhosphonate OHSerine, Histidine, or backbone amides
Ionic InteractionPhosphonate O-Arginine or Lysine
Hydrophobic InteractionPhenyl RingPhenylalanine, Leucine, or Valine
π-π StackingPhenyl RingTyrosine or Tryptophan

This table is a hypothetical representation of potential interactions and is not based on experimental data for the specific compound.

Structure-Based Design Principles for Targeted Enzyme Modulators

The insights gained from understanding the enzyme inhibition mechanisms and binding interactions of phosphonic acid, [(phenylamino)methyl]- can be leveraged for the structure-based design of more potent and selective enzyme modulators. The core principle of this approach is to iteratively modify the chemical structure of a lead compound to optimize its interactions with the target enzyme. nih.gov

Based on the structure of phosphonic acid, [(phenylamino)methyl]-, several design principles can be proposed:

Modification of the Phenyl Ring: Introducing substituents on the phenyl ring could enhance binding affinity and selectivity. For example, adding electron-withdrawing or electron-donating groups could modulate the electronic properties of the ring and its interactions with the enzyme. The position of the substituent would also be critical.

Alteration of the Amine Linker: The length and flexibility of the linker between the phenyl group and the phosphonate-bearing carbon could be varied. This could allow for optimal positioning of the functional groups within the enzyme's active site.

Bioisosteric Replacement: The phosphonic acid group is a key pharmacophore, but it could be replaced with other bioisosteres that mimic the tetrahedral transition state, such as phosphinic acids or other acidic groups, to fine-tune the compound's properties.

Structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is correlated with their structural features, are central to this process. mdpi.comfrontiersin.org For example, a series of derivatives of phosphonic acid, [(phenylamino)methyl]- with different substituents on the phenyl ring could be synthesized and tested for their inhibitory activity. The results would provide valuable information for the rational design of next-generation inhibitors.

Broader Research Applications in Materials and Supramolecular Chemistry

Incorporation into Polymeric Materials and Surface Modification Agents

The phosphonic acid group is widely employed for the functionalization of surfaces and the design of novel polymeric materials. nih.govnih.gov Its ability to form strong, stable bonds with a variety of metal and metal oxide surfaces makes it an ideal anchor for creating self-assembled monolayers (SAMs) or for incorporating specific functionalities into polymer chains. nih.govresearchgate.net

The incorporation of phosphonic acid functionalities into polymers can be achieved through several synthetic routes, including the polymerization of monomers containing phosphonate (B1237965) groups or the post-polymerization modification of existing polymer backbones. mdpi.commdpi.comresearchgate.net For instance, polymers containing phosphonic acid side chains exhibit enhanced hydrophilicity, proton conductivity, and an ability to complex with metal ions. mdpi.com In the context of Phosphonic acid, [(phenylamino)methyl]-, its integration into a polymer backbone would impart the properties of the phosphonic acid group alongside the aromatic character of the phenyl ring. This could be leveraged to create materials with tailored adhesion, flame retardancy, or ion-exchange capabilities. nih.govmdpi.com

As a surface modification agent, the phosphonic acid group readily forms robust, highly organized self-assembled monolayers on various oxide surfaces, such as titanium, zinc oxide, and aluminum oxide. nih.govmdpi.comnih.gov This process can alter the surface's fundamental properties, including wettability, corrosion resistance, and biocompatibility. nih.gov The use of Phosphonic acid, [(phenylamino)methyl]- for surface modification would result in a surface decorated with phenylamino (B1219803) groups. This functionalized surface could then be used to control protein adsorption, immobilize bioactive molecules, or alter the work function of conductive metal oxides for applications in organic electronics. nih.govnih.govrsc.org The stability of these phosphonate-based films, particularly in aqueous environments, makes them highly promising for long-term applications. nih.govnih.gov

Application AreaMethod of IncorporationPotential Properties & Uses of [(Phenylamino)methyl]phosphonic acid
Polymeric Materials Polymerization of functional monomers; Post-polymerization modification. mdpi.comresearchgate.netCreates polymers with enhanced metal ion chelation, improved adhesion to substrates, and potential for flame retardancy. nih.govnih.gov
Surface Modification Self-Assembled Monolayers (SAMs) on metal oxide surfaces. nih.govresearchgate.netModifies surface energy and wettability; provides sites for further chemical reactions; alters electronic properties of conductive oxides. nih.govrsc.org
Biomaterials Grafting onto surfaces like titanium or its alloys. nih.govImproves biocompatibility; allows for the immobilization of proteins and other bioactive molecules to enhance cell-material interactions. nih.gov

Role in the Design of Novel Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to construct large, well-ordered structures from smaller molecular components. nih.gov The phosphonic acid group is an excellent participant in these interactions. It can act as both a hydrogen bond donor and acceptor, leading to the formation of extensive hydrogen-bonded networks and self-assembled structures. nih.govresearchgate.net

Furthermore, the phosphonic acid moiety is a highly effective ligand for coordinating with a wide range of metal ions. nih.govbeilstein-journals.org This property has been extensively utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net MOFs are crystalline materials with high porosity and surface area, built from metal ions or clusters linked by organic molecules. nih.govnih.gov The use of phosphonate-based linkers often results in MOFs with high thermal and chemical stability. nih.gov

Supramolecular SystemDriving Interaction(s)Role of [(Phenylamino)methyl]phosphonic acidPotential Application
Self-Assembled Monolayers (SAMs) P-O-Metal bonds; van der Waals forces. nih.govForms ordered layers on oxide surfaces, with the phenylamino group dictating surface properties. rsc.orgprinceton.eduMolecular electronics, biosensors, corrosion inhibition. nih.gov
Hydrogen-Bonded Assemblies P=O···H-O-P hydrogen bonds. nih.govnih.govActs as a node in extended 1D, 2D, or 3D networks through self-recognition.Proton conduction, organogels. nih.gov
Metal-Organic Frameworks (MOFs) Metal-phosphonate coordination bonds. nih.govresearchgate.netServes as an organic linker connecting metal nodes; the phenylamino group can modify pore environment and add functionality. researchgate.netGas storage and separation, catalysis. nih.gov

Analytical Chemistry Applications (e.g., Chemo-sensors, Extraction Agents)

In analytical chemistry, molecules that can selectively bind to specific analytes are of great importance. The strong metal-chelating ability of the phosphonic acid group makes Phosphonic acid, [(phenylamino)methyl]- a candidate for applications as an extraction agent and in the development of chemical sensors. nih.govbeilstein-journals.orgnih.gov

Organophosphorus compounds are widely used as complexing agents in solvent extraction processes for the selective removal of metal ions, including transition metals and lanthanides, from aqueous solutions. mdpi.com The efficiency of these agents stems from their high distribution coefficients and selectivity. mdpi.com Polymers functionalized with phosphonic acid groups have been developed as resins for ion exchange and the separation of targeted metal ions from complex mixtures. mdpi.comresearchgate.net

A chemosensor typically consists of a recognition unit (receptor) that binds to an analyte and a signaling unit (transducer) that produces a detectable signal upon binding. mdpi.com For Phosphonic acid, [(phenylamino)methyl]-, the phosphonic acid and adjacent amine can act as a binding site for various metal ions. The phenylamino group can either act directly as a chromophore or fluorophore, where its electronic properties are perturbed upon metal binding, or it can serve as a convenient point to attach a more sophisticated signaling moiety. Such a design would allow for the selective and sensitive detection of target analytes through changes in color or fluorescence. mdpi.com

Analytical ApplicationPrinciple of OperationFunction of [(Phenylamino)methyl]phosphonic acidTarget Analytes
Extraction Agent Selective complexation and phase transfer. mdpi.comThe phosphonic acid group chelates metal ions, facilitating their extraction from an aqueous phase into an organic phase.Transition metals, lanthanides, actinides. mdpi.com
Chemosensor (Recognition) Host-guest binding. mdpi.comThe phosphonic acid and amine groups form a binding pocket for the target analyte.Metal ions, small molecules.
Chemosensor (Signaling) Change in optical or electrochemical properties upon binding. mdpi.comThe phenylamino group can act as a signaling unit or be functionalized with one, reporting the binding event.Various environmental or biological analytes.

Future Research Directions and Perspectives in Phosphonic Acid, Phenylamino Methyl Research

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The classical Kabachnik-Fields and Pudovik reactions have long been the cornerstones for synthesizing α-aminophosphonates. nih.govtandfonline.com However, the future of chemical synthesis lies in developing more efficient, environmentally benign, and atom-economical methods. Research is increasingly directed towards "greener" protocols that minimize or eliminate the use of hazardous solvents and expensive or toxic catalysts. researchgate.net

Key future directions include:

Catalyst-Free and Solvent-Free Conditions: Microwave-assisted synthesis has emerged as a powerful tool, often allowing for solvent-free and catalyst-free Kabachnik-Fields reactions, which significantly reduces environmental impact and simplifies product purification. tandfonline.commdpi.com

Aqueous Media Synthesis: The use of water as a green and nonhazardous solvent is a promising area. researchgate.net Developing robust synthetic procedures in aqueous media aligns with the principles of sustainable chemistry. researchgate.net

Novel Reaction Pathways: Moving beyond traditional condensations, researchers are exploring unconventional routes. For instance, the nucleophilic addition of alcohols to 2H-azirine-phosphonates presents an alternative pathway for constructing the α-aminophosphonate backbone. nih.gov

Reusable Catalysts: The development and application of recyclable catalysts, such as Amberlite IRC-748 resin, offer a sustainable alternative to conventional Lewis acids, combining high yields with environmental benefits. researchgate.net

Table 1: Comparison of Sustainable Synthetic Methodologies for α-Aminophosphonates
MethodologyKey FeaturesAdvantagesReferences
Microwave-Assisted SynthesisSolvent-free, catalyst-freeRapid reaction times, high efficiency, reduced waste tandfonline.commdpi.com
Aqueous SynthesisWater as solventEnvironmentally friendly, safe, easy work-up researchgate.net
Recyclable CatalysisUse of solid-phase catalysts like Amberlite IRC-748Avoids hazardous acids, catalyst can be reused researchgate.net
Unconventional PrecursorsSynthesis from 2H-azirinesProvides alternative synthetic routes and molecular diversity nih.gov

Advancement of Computational Models for Predictive Design and Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a synthesis is ever attempted in the lab. For Phosphonic acid, [(phenylamino)methyl]- and its analogs, computational models offer a path to rationally design molecules with desired characteristics.

Future research in this area will likely focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) is being used to optimize molecular structures and calculate quantum chemical parameters, which helps in understanding the reactivity of synthesized molecules. nih.gov Future work will involve more sophisticated theoretical models to accurately predict spectroscopic data (NMR, IR, UV-Vis) and reaction mechanisms. nih.gov

Molecular Docking and Simulation: To explore the biological potential of these compounds, molecular docking studies are employed to predict how they might interact with biological targets like enzymes. researchgate.netnih.govmdpi.com Advancements in simulation techniques will allow for more dynamic and accurate predictions of binding affinities and inhibitory functions. nih.govmdpi.com

Predictive Reactivity Models: Computational analysis of transition states and reaction pathways can guide the development of new synthetic methods. nd.edu By understanding the energetics of a reaction, chemists can optimize conditions for higher yields and selectivity.

Table 2: Applications of Computational Models in Aminophosphonate Research
Computational MethodApplicationObjectiveReferences
Density Functional Theory (DFT)Structural Optimization & Reactivity AnalysisPredict molecular geometry, electronic properties, and vibrational frequencies. nih.gov
Molecular DockingIn Silico Biological ScreeningEstimate the inhibitory function against biological targets like proteases. nih.govmdpi.com
Transition State AnalysisReaction Mechanism ElucidationEvaluate the feasibility of proposed synthetic routes and optimize reaction conditions. nd.edu

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. jetir.org By analyzing vast datasets of chemical reactions, ML models can predict reaction outcomes, suggest optimal synthetic pathways, and even propose novel molecular structures with desired properties. nd.edujetir.org

For the synthesis of Phosphonic acid, [(phenylamino)methyl]- and related compounds, future research will leverage AI and ML to:

Optimize Reaction Conditions: ML algorithms, such as Random Forests or Neural Networks, can be trained on experimental data to build predictive models for reaction yields. nd.edu These models can then be used to create recommendation engines that suggest optimal process parameters to maximize output quality. mpdata.fr

Predict Synthetic Pathways: AI-driven tools can propose novel and efficient synthetic routes, potentially uncovering pathways that a human chemist might overlook. nd.edu This accelerates the discovery of new derivatives.

Accelerate Data Analysis: Large Language Models (LLMs) and other AI techniques can be used to extract and standardize reaction information from diverse sources, such as electronic lab notebooks and literature, creating high-quality datasets for training more accurate predictive models. nd.edu

Uncovering Novel Non-Biological Applications and Material Science Potentials

While the biological activity of α-aminophosphonates is well-documented, a significant area for future growth lies in their application within material science and other non-biological fields. The unique properties of the phosphonic acid group—its strong binding to metal oxides, its role in forming robust coordination networks, and its ability to impart specific functionalities to polymers—open up a wide range of possibilities. science.govnih.govresearchgate.net

Promising areas for future investigation include:

Corrosion Inhibition: Derivatives of diethyl [(phenylamino)methyl]phosphonate have already demonstrated significant potential as corrosion inhibitors for carbon steel in acidic environments. researchgate.net Future work will involve designing and synthesizing more effective and durable phosphonate-based inhibitors, potentially by integrating them into hybrid materials or polymer composites for enhanced surface adhesion. researchgate.net

Functional Polymers and Materials: The incorporation of the aminophosphonate moiety into polymer backbones can create materials with novel properties. Research is underway to synthesize poly(aminophosphonates) and to functionalize existing polymers with these groups. mdpi.com Direct phosphonation of polymers like polyaniline can introduce self-doping characteristics, leading to conductive materials suitable for applications like charge dissipation. researchgate.net

Surface Modification and Sorbents: The strong affinity of phosphonic acids for metal and metal oxide surfaces makes them ideal for surface functionalization. nih.govresearchgate.net This can be used to alter surface properties like hydrophobicity or to create materials for specific applications, such as phosphonate-based sorbents for the selective binding of metal ions. mdpi.com

Table 3: Emerging Non-Biological Applications of Aminophosphonates
Application AreaFunction of AminophosphonatePotential UseReferences
Corrosion InhibitionForms a protective layer on metal surfaces.Protecting carbon steel in industrial settings. researchgate.net
Conductive PolymersActs as a self-doping functional group.Charge dissipation materials, antistatic coatings. researchgate.net
Metal Ion SorptionChelates with metal ions.Wastewater treatment, recovery of rare earth elements. mdpi.com
Hybrid MaterialsActs as a robust organic linker in metal-organic frameworks.Catalysis, gas storage, sensors. researchgate.net

Q & A

Q. What are the primary synthetic routes for [(phenylamino)methyl]phosphonic acid derivatives?

The synthesis of [(phenylamino)methyl]phosphonic acid derivatives can be achieved through two key methodologies:

  • Mannich Reaction : This involves reacting phosphorous acid with formaldehyde and a primary amine (e.g., aniline derivatives). The reaction proceeds via nucleophilic addition of the amine to formaldehyde, followed by phosphorylation. This method is versatile for introducing the phenylamino-methyl moiety .
  • Suzuki-Miyaura Cross-Coupling : Aryl boronic acids (e.g., 3-(phenylamino)phenylboronic acid pinacol ester) can be coupled with halogenated phosphonic acid precursors. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (e.g., THF/water, 80°C) are critical for achieving moderate yields (10–22%) .

Q. What spectroscopic and crystallographic methods are essential for characterizing [(phenylamino)methyl]phosphonic acid derivatives?

Key analytical techniques include:

  • Multinuclear NMR Spectroscopy :
  • ¹H NMR : Identifies proton environments (e.g., aromatic protons, NH groups).
  • ³¹P NMR : Confirms phosphorus connectivity and oxidation state (δ ≈ 15–25 ppm for phosphonic acids).
  • ¹⁹F NMR : Used for fluorinated derivatives (e.g., difluoromethylphosphonic acids) .
    • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, methylphosphonic acid derivatives form dimeric structures via P=O···H-O interactions, which can inform stability studies .

Advanced Research Questions

Q. How can researchers optimize yields in cross-coupling reactions for [(phenylamino)methyl]phosphonic acid derivatives?

Yield optimization involves:

  • Catalyst Selection : Pd-based catalysts (e.g., PdCl₂(dppf)) improve coupling efficiency for sterically hindered substrates.
  • Solvent Systems : Biphasic conditions (e.g., toluene/water) enhance reaction rates and reduce side reactions.
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition of boronic acid reagents .
  • Post-Reaction Purification : Use of reverse-phase C-18 chromatography or recrystallization in ethanol/water mixtures improves purity .

Q. How can contradictory data on hydrolysis pathways of phosphonic acid derivatives be resolved?

Discrepancies in hydrolysis mechanisms (e.g., acid-catalyzed vs. base-mediated pathways) require:

  • Isotopic Labeling : Tracking ¹⁸O incorporation in hydrolysis products to elucidate cleavage sites.
  • pH-Dependent Kinetic Studies : Monitoring reaction rates under controlled pH (e.g., 1–14) to identify dominant mechanisms.
  • Computational Modeling : Density functional theory (DFT) simulations can predict transition states and validate experimental observations .

Q. What role do [(phenylamino)methyl]phosphonic acid derivatives play in proton-conducting materials?

These derivatives may enhance proton conductivity in fuel cell membranes due to:

  • Hydrogen-Bonding Networks : The P=O and NH groups facilitate Grotthuss-type proton hopping.
  • Thermal Stability : Phosphonic acids maintain conductivity at high temperatures (>100°C), unlike sulfonated polymers.
  • Experimental Validation : Electrochemical impedance spectroscopy (EIS) and pulsed-field gradient NMR measure proton mobility in hydrated membranes .

Methodological and Safety Considerations

Q. What protocols ensure safe handling of [(phenylamino)methyl]phosphonic acid derivatives in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure.
  • Hydrolytic Stability Testing : Accelerated aging studies (e.g., 70°C, 85% humidity) assess decomposition risks.
  • Toxicity Screening : Ames tests or in vitro cytotoxicity assays (e.g., MTT assays on HEK293 cells) evaluate mutagenic potential .

Q. How can computational tools like DFT aid in studying [(phenylamino)methyl]phosphonic acid derivatives?

  • Reaction Mechanism Elucidation : DFT calculates activation energies for hydrolysis or coupling steps.
  • Electronic Structure Analysis : Natural Bond Orbital (NBO) analysis identifies charge distribution and hydrogen-bond strengths.
  • Materials Design : Ab initio molecular dynamics (AIMD) simulates proton transport in polymer matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.